1-Sec-butyl-4-(diphenylacetyl)piperazine
Description
1-Sec-butyl-4-(diphenylacetyl)piperazine is a piperazine derivative characterized by a diphenylacetyl group at the 4-position and a sec-butyl group at the 1-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors and enzymes .
Properties
Molecular Formula |
C22H28N2O |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(4-butan-2-ylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C22H28N2O/c1-3-18(2)23-14-16-24(17-15-23)22(25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,21H,3,14-17H2,1-2H3 |
InChI Key |
PGBLKVWWLWQLHW-UHFFFAOYSA-N |
SMILES |
CCC(C)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 1-sec-butyl-4-(diphenylacetyl)piperazine and their pharmacological or physicochemical properties:
Key Comparative Analyses
In contrast, MT-45’s diphenylethyl group contributes to its psychoactivity via non-specific hydrophobic interactions . Piperazine rings generally outperform piperidine analogues in receptor binding. For example, in adenosine A2A receptor (hA2AAR) ligands, piperazine-linked compounds (Ki = 58 nM) showed 10-fold higher affinity than piperidine analogues (Ki = 594 nM) due to enhanced nitrogen-mediated interactions .
Solubility and Pharmacokinetics Direct attachment of bulky groups (e.g., diphenylacetyl) to piperazine reduces aqueous solubility (<20 µM at pH 2.0–6.5) compared to compounds with ethylene or methylene spacers (80 µM) . However, the sec-butyl group may mitigate this by introducing moderate hydrophobicity without excessive steric hindrance .
Metabolic Stability The sec-butyl group in 1-sec-butyl-4-(diphenylacetyl)piperazine may offer better oxidative stability compared to MT-45’s cyclohexyl group, which is prone to hydroxylation . Piperazine rings are susceptible to MnO2-mediated oxidation at the N1 position, but diphenylacetyl’s electron-withdrawing effects could stabilize the ring against degradation .
Selectivity and Bioactivity
- Diphenylacetyl-containing compounds (e.g., PAF antagonists) exhibit high oral activity due to balanced lipophilicity and resistance to first-pass metabolism . In contrast, morpholine or piperidine bioisosteres (e.g., Alzheimer’s inhibitors) show reduced activity, emphasizing piperazine’s critical role in target engagement .
- The three-carbon alkyl linker in 5-HT1A ligands (similar to the sec-butyl group) optimizes spatial orientation for receptor binding, suggesting analogous benefits in the target compound .
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